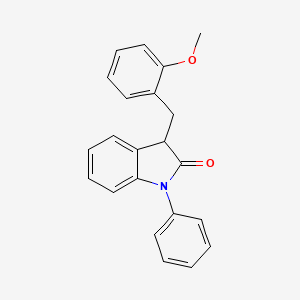
3-(2-methoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indolinone derivatives This compound is characterized by the presence of a methoxybenzyl group attached to the indolinone core, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an o-nitrobenzyl derivative, under reductive conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 2-methoxybenzyl chloride and a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.
Final Coupling: The final step involves coupling the indolinone core with the phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(2-methoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The indolinone core may also play a role in stabilizing the compound’s interaction with the target, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-methoxybenzyl)-1-phenyl-1,3-dihydro-2H-indole: Similar structure but lacks the carbonyl group in the indolinone core.
3-(2-methoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-amine: Contains an amine group instead of the carbonyl group.
3-(2-methoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-ol: Contains a hydroxyl group instead of the carbonyl group.
Uniqueness
The presence of the carbonyl group in 3-(2-methoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one imparts unique chemical reactivity and biological activity compared to its analogs. This functional group can participate in hydrogen bonding and other interactions, enhancing the compound’s overall properties.
Properties
Molecular Formula |
C22H19NO2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-1-phenyl-3H-indol-2-one |
InChI |
InChI=1S/C22H19NO2/c1-25-21-14-8-5-9-16(21)15-19-18-12-6-7-13-20(18)23(22(19)24)17-10-3-2-4-11-17/h2-14,19H,15H2,1H3 |
InChI Key |
HTEXUKZIAITSLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















